molecular formula C5H5ClINO B14886444 5-Iodopyridin-2(1H)-one hydrochloride

5-Iodopyridin-2(1H)-one hydrochloride

Cat. No.: B14886444
M. Wt: 257.46 g/mol
InChI Key: POLANFBEZMSSOS-UHFFFAOYSA-N
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Description

5-Iodopyridin-2(1H)-one hydrochloride is a useful research compound. Its molecular formula is C5H5ClINO and its molecular weight is 257.46 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5ClINO

Molecular Weight

257.46 g/mol

IUPAC Name

5-iodo-1H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C5H4INO.ClH/c6-4-1-2-5(8)7-3-4;/h1-3H,(H,7,8);1H

InChI Key

POLANFBEZMSSOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC=C1I.Cl

Origin of Product

United States

Significance of Halogenated Pyridinone Scaffolds in Organic Synthesis

Pyridinone-containing compounds are recognized for their broad spectrum of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. The pyridinone scaffold is a privileged structure in medicinal chemistry because it can serve as both a hydrogen bond donor and acceptor, allowing for strong and specific interactions with biological targets. Furthermore, the physicochemical properties of this scaffold, such as polarity and lipophilicity, can be finely tuned through chemical modification, making it a valuable component in drug design.

The introduction of a halogen atom onto the pyridinone ring further enhances its utility. Halogens, particularly iodine, play a crucial role in modulating a molecule's metabolic stability and permeability. More importantly, the carbon-halogen bond serves as a versatile chemical handle for constructing more complex molecules. Iodo-substituted compounds are particularly valuable in this regard due to the high reactivity of the carbon-iodine bond in a variety of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination, are fundamental tools in modern organic synthesis for forming new carbon-carbon and carbon-nitrogen bonds. The ability to use halogenated pyridinones in these reactions allows chemists to readily append other molecular fragments, creating diverse libraries of compounds for screening and development.

Overview of 5 Iodopyridin 2 1h One Hydrochloride As a Key Research Target

5-Iodopyridin-2(1H)-one hydrochloride is a specific example of a halogenated pyridinone that serves as a key building block in synthetic chemistry. The compound exists in tautomeric equilibrium between the keto (pyridinone) and enol (hydroxypyridine) forms, though it predominantly exists as the pyridone. The hydrochloride salt form enhances its stability and solubility in certain solvents, facilitating its use in various reaction conditions.

The primary value of this compound lies in the strategic placement of the iodine atom at the 5-position of the pyridinone ring. This C-I bond is an excellent site for functionalization, making the molecule a highly sought-after intermediate for synthesizing substituted pyridinone derivatives.

Table 1: Chemical Properties of 5-Iodopyridin-2(1H)-one

Property Value
Molecular Formula C₅H₄INO
Molecular Weight 221.00 g/mol
IUPAC Name 5-iodo-1H-pyridin-2-one
Synonyms 2-Hydroxy-5-iodopyridine (B80090), 5-Iodo-2-pyridone
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Topological Polar Surface Area 29.1 Ų

(Data sourced from PubChem CID 459500) researchgate.net

As a research target, this compound is primarily valued for its potential in transition-metal-catalyzed cross-coupling reactions. The reactivity of the aryl iodide moiety allows for the efficient formation of new bonds, providing access to a wide range of derivatives that would be difficult to synthesize through other methods.

Table 2: Key Cross-Coupling Reactions Utilizing Aryl Iodide Scaffolds

Reaction Name Coupling Partners Bond Formed Significance
Suzuki Reaction Aryl/Vinyl Boronic Acid or Ester C-C A robust and widely used method for creating biaryl and vinyl-aryl structures. wikipedia.org
Sonogashira Reaction Terminal Alkyne C-C (sp²-sp) Forms conjugated enynes and arylalkynes, important in materials science and pharmaceuticals. wikipedia.orglibretexts.org

| Buchwald-Hartwig Amination | Amine | C-N | A powerful method for synthesizing aryl amines, which are common motifs in drug molecules. wikipedia.orglibretexts.org |

The utility of this compound as a precursor in these reactions makes it a cornerstone for building molecular complexity and exploring new chemical space in drug discovery and materials science programs.

Historical Context of Pyridinone Chemistry Relevant to 5 Iodopyridin 2 1h One Hydrochloride

Direct Synthesis Approaches to 5-Iodopyridin-2(1H)-one and its Salts

Direct synthesis focuses on the introduction of an iodine atom onto the 2-hydroxypyridine (B17775) (also known as 2-pyridone) scaffold, followed by salt formation.

Synthesis of 5-Iodopyridin-2(1H)-one (2-Hydroxy-5-iodopyridine)

The synthesis of 5-Iodopyridin-2(1H)-one, which exists in tautomeric equilibrium with 2-hydroxy-5-iodopyridine (B80090), can be achieved through the direct iodination of 2-hydroxypyridine. The electron-rich nature of the 2-pyridone ring system facilitates electrophilic substitution, particularly at the 3- and 5-positions.

One effective method involves a radical-based direct C-H iodination protocol. This approach has been successfully applied to a range of pyridones, yielding both C3 and C5 iodinated products. For instance, the reaction of 2-hydroxypyridine with suitable iodinating agents under radical conditions can produce 2-hydroxy-5-iodopyridine in acceptable yields. rsc.org While specific conditions can vary, these reactions often utilize an iodine source and a radical initiator.

Another common strategy for electrophilic iodination is the use of N-iodosuccinimide (NIS). commonorganicchemistry.comorganic-chemistry.org This reagent is a convenient and effective source of electrophilic iodine. The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and may be catalyzed by an acid. commonorganicchemistry.comorganic-chemistry.org The reaction of 2-hydroxypyridine with NIS allows for the regioselective introduction of iodine at the 5-position.

A general procedure for the iodination of a hydroxypyridine is outlined below:

Starting MaterialReagentSolventConditionProduct
2-HydroxypyridineN-Iodosuccinimide (NIS)AcetonitrileReflux5-Iodo-2(1H)-pyridone

A transformation that highlights a related pathway is the conversion of 2-chloro-5-iodopyridine (B1352245) to 2-chloro-5-hydroxypyridine. tandfonline.com This involves a lithium-halogen exchange followed by reaction with trimethyl borate (B1201080) and subsequent oxidation with hydrogen peroxide, demonstrating the feasibility of introducing a hydroxyl group onto an iodinated pyridine ring. tandfonline.com

Formation of this compound Salt

The formation of the hydrochloride salt of 5-Iodopyridin-2(1H)-one is a standard acid-base reaction. The basic nitrogen atom of the pyridine ring is protonated by hydrochloric acid. This process is analogous to the well-documented formation of hydrochloride and hydrobromide salts of its precursor, 2-amino-5-iodopyridine (B21400). nih.gov

Typically, the 5-Iodopyridin-2(1H)-one free base is dissolved in a suitable organic solvent, such as diethyl ether, methanol, or isopropanol. A solution of hydrogen chloride (either gaseous or dissolved in a solvent like ether or isopropanol) is then added to the solution of the pyridine derivative. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration, washed with a small amount of cold solvent, and dried. A patent describing the synthesis of a related compound, 2-amino-5-hydroxypyridine, details a final step where the product is isolated as its hydrobromide or hydrochloride salt. google.com

Precursor Synthesis and Transformation Pathways

The synthesis of this compound often involves the preparation of key iodinated precursors, which are then chemically transformed into the final product.

Synthesis of Related Iodinated Pyridine Isomers (e.g., 2-amino-5-iodopyridine)

2-Amino-5-iodopyridine is a crucial and versatile intermediate in the synthesis of many pyridine derivatives. guidechem.com Several methods for its preparation have been reported, starting from readily available materials like 2-aminopyridine (B139424) or 2-amino-5-bromopyridine (B118841).

One prominent method involves the direct iodination of 2-aminopyridine using molecular iodine. A patented, environmentally friendly procedure utilizes water as the solvent. In this process, 2-aminopyridine is dissolved in water, and iodine is added in portions. The reaction is promoted by the dropwise addition of hydrogen peroxide, which serves as an oxidizing agent to regenerate the electrophilic iodine species. The product is then isolated by filtration. google.com

Starting MaterialReagentsSolventKey FeatureYield
2-AminopyridineIodine, Hydrogen PeroxideWaterEnvironmentally friendly, avoids organic solventsHigh

Another established method involves the reaction of 2-aminopyridine with an aqueous solution of iodine and potassium iodide. google.com A more complex system for the synthesis of 2-amino-5-iodopyridine uses periodic acid (HIO₄) and iodine (I₂) in a mixture of acetic acid and water with sulfuric acid. researchgate.net

Alternatively, 2-amino-5-iodopyridine can be synthesized from 2-amino-5-bromopyridine via a Finkelstein-type reaction. A copper-catalyzed procedure involves reacting the bromo-precursor with sodium iodide in the presence of a copper(I) iodide catalyst and a ligand such as trans-N,N'-dimethyl-1,2-cyclohexanediamine. guidechem.com

Methodologies for Introducing Iodine into Pyridine Systems

The introduction of iodine onto a pyridine ring is a fundamental transformation in heterocyclic chemistry. The strategy employed often depends on the electronic nature of the pyridine ring, which is inherently electron-deficient.

Electrophilic aromatic substitution is the most common method for iodinating aromatic systems. However, the electron-deficient nature of the pyridine ring makes it less reactive towards electrophiles compared to benzene. Therefore, direct iodination often requires activating groups on the ring or harsh reaction conditions.

For activated pyridine systems, such as hydroxypyridines or aminopyridines, electrophilic iodination can proceed under milder conditions. Common reagents for this purpose include:

Molecular Iodine (I₂) : Often used with an oxidizing agent (e.g., H₂O₂, HIO₄) to generate a more potent electrophilic species, I⁺. google.comresearchgate.net

N-Iodosuccinimide (NIS) : A mild and convenient source of electrophilic iodine. It is frequently used for iodinating various aromatic and heterocyclic compounds, often in the presence of an acid catalyst to enhance its electrophilicity. organic-chemistry.orgguidechem.com

Iodine Monochloride (ICl) : A highly reactive interhalogen compound that serves as a powerful iodinating agent. nih.gov

For less reactive or deactivated pyridine rings, more forceful conditions or alternative strategies may be necessary. Modern methods include palladium-catalyzed C-H iodination, which can functionalize a wide range of heterocycles, including pyridines, using molecular iodine as the sole oxidant. nih.gov This directed approach often utilizes a coordinating group on the substrate to guide the catalyst to a specific C-H bond.

Palladium-Catalyzed Iodination Approaches

Palladium catalysis represents a significant advancement in the synthesis of aryl halides, offering alternatives to traditional methods. nih.gov The development of Pd(II)-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant provides a powerful tool for introducing iodine into aromatic systems. nih.govacs.org This approach is particularly effective for the ortho-C-H iodination of substrates containing a directing group. acs.org A weakly coordinating amide auxiliary can direct the palladium catalyst to a specific C-H bond, facilitating regioselective iodination. acs.org

These reactions often proceed through an electrophilic cleavage pathway for C(sp²)-H bonds. nih.gov The strength of the interaction between the palladium catalyst and the directing group is a critical factor, influencing the reaction barrier. nih.gov Picolinamide (PA) has been effectively used as a directing group for the ortho-iodination of remote C(sp²)-H bonds in γ-arylpropylamine substrates. beilstein-journals.orgd-nb.info This strategy is complementary to other methods and is tolerant of a wide range of substituents, from strongly electron-donating to withdrawing groups. d-nb.info The use of hypervalent iodine reagents, such as PhI(OAc)₂, as oxidants in palladium-catalyzed systems has also been explored for various C-H functionalization reactions, including the introduction of heteroatoms. nih.gov

Table 1: Example of Palladium-Catalyzed Picolinamide (PA)-Directed C-H Iodination beilstein-journals.orgd-nb.info
SubstrateCatalyst / ReagentsConditionsProductYield
γ-arylpropylpicolinamidePd(OAc)₂ , I₂Specific solvent and temperature conditionsortho-Iodinated γ-arylpropylpicolinamideGood to Excellent

Cyclization Reactions for Pyridinone Ring Formation

The formation of the core pyridinone ring is a critical step achieved through various cyclization reactions. One prominent method is the [4+2] hetero-cyclocondensation, also known as the hetero-Diels-Alder reaction. nih.gov This process involves the reaction of a diene with a dienophile to form the six-membered pyridinone ring and can be catalyzed by enzymes known as Diels-Alderases in biosynthetic pathways. nih.gov

Synthetic approaches often employ Vilsmeier conditions or multicomponent reactions to construct polysubstituted pyridin-2(1H)-ones from acyclic precursors like β-oxo amides. researchgate.net The mechanism for these transformations can involve sequential steps of halogenation, formylation, and intramolecular nucleophilic cyclization. researchgate.net In some natural product syntheses, the pyridinone ring forms non-enzymatically from a precursor containing a reactive 1,5-dione moiety that reacts with an ammonia (B1221849) source. nih.gov Additionally, cascade reactions, where an initial cyclization is followed by a ring expansion, have been developed as a strategy for synthesizing medium-sized rings and can be applied to pyridine-containing substrates. researchgate.net

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry places increasing emphasis on developing protocols that are not only efficient but also environmentally benign. This includes the use of safer solvents, catalytic processes to reduce waste, and reaction designs that maximize atom economy.

Solvent-Free or Aqueous-Based Synthesis (e.g., 2-amino-5-iodopyridine synthesis)

A key precursor for many iodinated pyridinone derivatives is 2-amino-5-iodopyridine. pharmaffiliates.comchemimpex.comthermofisher.com Traditional syntheses often generate organic waste. google.com To address this, green chemistry principles have been applied to develop safer and more sustainable methods. One such method involves the direct iodination of 2-aminopyridine in water, completely avoiding the use of organic solvents. google.comguidechem.com

In this aqueous-based protocol, 2-aminopyridine is dissolved in water, and iodine is added portion-wise. google.com Hydrogen peroxide is then added dropwise to facilitate the reaction. google.comguidechem.com This process is noted for being safe and pollution-free. google.comguidechem.com The final product, 2-amino-5-iodopyridine, is obtained after reflux, cooling, and filtration. google.com This approach stands in contrast to other methods that may use organic solvents like benzene or dioxane, or start from more expensive materials like 2-amino-5-bromopyridine. google.comguidechem.com

Table 2: Aqueous-Based Synthesis of 2-Amino-5-iodopyridine google.comguidechem.com
Starting MaterialReagentsSolventKey StepsAdvantages
2-AminopyridineIodine, Hydrogen PeroxideWater1. Dissolve 2-aminopyridine in water. 2. Add iodine in portions. 3. Add hydrogen peroxide dropwise. 4. Reflux, cool, and filter.Avoids organic solvents, safe, pollution-free. google.comguidechem.com

Catalytic Methodologies for Enhanced Efficiency

Catalysis is fundamental to enhancing the efficiency of synthetic reactions by enabling milder conditions, shorter reaction times, and higher yields. While palladium is a prominent catalyst, other metals and even non-metal catalysts are employed. For instance, copper-catalyzed reactions are used to convert aryl bromides to aryl iodides, a process known as the Finkelstein reaction, which can be applied to prepare precursors like 2-amino-5-iodopyridine from 2-amino-5-bromopyridine. guidechem.com This method uses cuprous iodide (CuI) as the catalyst. guidechem.com

Molecular iodine (I₂) itself can serve as a catalyst for certain multicomponent reactions to synthesize complex heterocyclic structures. researchgate.net Furthermore, the development of heterogeneous catalysts, such as magnetic copper ferrite (B1171679) nanoparticles supported on composites, offers advantages in synthesizing pyridine derivatives. nih.gov These catalysts demonstrate high efficiency and can be easily recovered from the reaction mixture and reused, aligning with green chemistry principles of recyclability. nih.gov

Regioselective Synthesis of Iodinated Pyridinone Derivatives

Controlling the position of iodination on the pyridinone ring is a significant synthetic challenge. researchgate.net The development of regioselective C-H iodination protocols is crucial for accessing specific isomers. rsc.orgrsc.org A radical-based direct C-H iodination method has been developed for pyridones, which can lead to iodination at the C3 and C5 positions. researchgate.netrsc.orgrsc.org The reaction conditions can be tuned to favor mono- or di-iodination. rsc.org For example, N-substituted pyridones without other substituents can be di-iodinated, while the presence of substituents at the C3 or C5 positions can direct mono-iodination at the remaining available position. rsc.org

The challenge of regioselectivity arises from the electronic properties of the pyridine ring. researchgate.net Strategies to overcome this include the use of directing groups, as seen in palladium catalysis, or the activation of the pyridine ring, for instance, by forming a pyridine N-oxide, to achieve high regioselectivity in C-H functionalization reactions. beilstein-journals.orgresearchgate.net

Table 3: Regioselectivity in the Iodination of Pyridone Derivatives rsc.orgrsc.org
Substrate TypeReaction TypeObserved RegioselectivityPotential Products
Unsubstituted PyridonesRadical C-H IodinationC3 and C5 iodination3-Iodopyridone, 5-Iodopyridone, 3,5-Diiodopyridone
C3-Substituted PyridonesRadical C-H IodinationC5 iodinationC3-Substituted-5-Iodopyridone
γ-arylpropylamine with PA groupPd-Catalyzed C-H Iodinationortho-position on the aryl ringortho-Iodinated product

Halogen Effects on Pyridinone Ring Reactivity

The iodine atom at the 5-position of the pyridinone ring exerts a dual electronic effect on the molecule's reactivity. Halogens are generally deactivating in electrophilic aromatic substitution reactions due to their strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect), which tends to direct incoming electrophiles to the ortho and para positions. quora.com

Electrophilic Substitution Reaction Mechanisms

Electrophilic aromatic substitution on a pyridine ring is generally a challenging transformation. The nitrogen atom in the pyridine ring is electronegative, which deactivates the ring towards electrophilic attack, making the reaction conditions more demanding than for benzene. youtube.com Furthermore, under the acidic conditions often required for electrophilic substitution, the pyridine nitrogen is protonated, further deactivating the ring.

Direct iodination of pyridine is difficult. However, radical-based methods have been developed for the regioselective iodination of pyridones. These protocols can lead to C3 and C5 iodination. rsc.org For the synthesis of 5-iodopyridin-2(1H)-one, a direct C-H iodination at the 5-position of the pyridin-2-one precursor would be a potential route. The mechanism for such a reaction could involve the formation of an iodine radical, which then attacks the electron-rich positions of the pyridinone ring.

Recent advancements have also explored trifluoroperacetic acid-mediated electrophilic iodination as a method to introduce multiple iodine atoms into heterocyclic compounds. nih.gov

Pyridin-2(1H)-one exists in a tautomeric equilibrium with its aromatic counterpart, 2-hydroxypyridine. The position of this equilibrium is influenced by factors such as the solvent and the nature of substituents on the ring. Electron-withdrawing substituents can favor the less polar 2-hydroxypyridine tautomer. nih.gov

This tautomerism has a profound impact on the reactivity of the molecule in electrophilic substitution reactions. The 2-hydroxypyridine form is an activated aromatic system, akin to phenol, and is significantly more reactive towards electrophiles than the pyridinone form. The hydroxyl group is a strong activating and ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur preferentially on the 2-hydroxypyridine tautomer. For 5-iodopyridin-2(1H)-one, the 2-hydroxypyridine tautomer would be 5-iodo-2-hydroxypyridine. In this form, the hydroxyl group would direct incoming electrophiles to the positions ortho and para to it (positions 3 and 5). Since the 5-position is already occupied by iodine, electrophilic attack would be directed to the 3-position.

Nucleophilic Aromatic Substitution (SNAr) Potential and Mechanisms

Aromatic rings that are electron-deficient, such as pyridine, are susceptible to nucleophilic aromatic substitution (SNAr). The presence of electron-withdrawing groups on the ring enhances this reactivity. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

For 5-iodopyridin-2(1H)-one, the carbonyl group in the pyridinone form acts as a strong electron-withdrawing group, which should activate the ring for nucleophilic attack. The iodine atom at the 5-position could potentially serve as a leaving group in an SNAr reaction.

In pyridine systems, nucleophilic attack is generally favored at the 2- and 4-positions (ortho and para to the nitrogen atom), as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. wikipedia.org

For 5-iodopyridin-2(1H)-one, the situation is more complex. In the pyridinone tautomer, the carbonyl group at the 2-position and the iodine at the 5-position influence the regioselectivity. The electron-withdrawing nature of the carbonyl group would activate the ring, particularly at the positions ortho and para to it. A nucleophile could potentially attack the carbon bearing the iodine, leading to its displacement.

Computational studies on polyhalogenated heterocycles have shown that the site of nucleophilic attack can be predicted by analyzing the lowest unoccupied molecular orbital (LUMO) and calculating the activation energies for competing reaction pathways. wuxibiology.com In dihalopyrimidines, for instance, the regioselectivity of SNAr reactions is sensitive to the electronic nature of other substituents on the ring. wuxiapptec.com A similar detailed analysis would be required to definitively predict the most favorable site of nucleophilic attack on 5-iodopyridin-2(1H)-one.

Metal-Catalyzed Cross-Coupling Reaction Mechanisms

This compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds allows these reactions to proceed under relatively mild conditions.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, linking an organoboron species with an organic halide. mdpi.com For iodopyridinones, this reaction provides an effective method for introducing aryl, heteroaryl, or vinyl substituents at the 5-position.

The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: libretexts.orgchemrxiv.org

Oxidative Addition : The cycle begins with the oxidative addition of the iodopyridinone to a palladium(0) complex (often generated in situ from a palladium(II) precatalyst). This step involves the insertion of the Pd(0) center into the carbon-iodine bond, forming a square planar Pd(II) intermediate. This is typically the rate-determining step of the reaction. libretexts.org

Transmetalation : The next step is transmetalation, where an organic group is transferred from the organoboron reagent (e.g., a boronic acid or ester) to the Pd(II) complex. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. organic-chemistry.org The halide ligand on the palladium is replaced by the organic group from the boronate.

Reductive Elimination : The final step is reductive elimination, where the two organic ligands on the palladium complex couple to form the new C-C bond, yielding the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. chemrxiv.orgyonedalabs.com

The reaction is highly versatile due to the commercial availability of a wide range of boronic acids and the tolerance of many functional groups. nih.gov

ComponentExamplePurposeCitation
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/RuPhosSource of palladium for the catalytic cycle nih.govresearchgate.net
Base K₃PO₄, Na₂CO₃, K₂CO₃Activates the boronic acid for transmetalation researchgate.netmdpi.com
Solvent 1,4-Dioxane, Toluene, DMFSolubilizes reactants and catalyst mdpi.com
Boron Reagent Arylboronic acids, HeteroaryltrifluoroboratesProvides the organic group to be coupled nih.govmdpi.com
Temperature Room Temperature to 130 °CProvides energy to overcome activation barriers mdpi.comresearchgate.net

Beyond the Suzuki-Miyaura reaction, the C-I bond of this compound is amenable to a variety of other crucial palladium-catalyzed transformations.

Heck Reaction : This reaction forms a new C-C bond by coupling the iodopyridinone with an alkene. organic-chemistry.org The mechanism involves the oxidative addition of the iodopyridinone to Pd(0), followed by coordination and migratory insertion of the alkene into the palladium-carbon bond. The final step is a β-hydride elimination, which forms the product alkene and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species. wikipedia.org The Heck reaction is particularly useful for synthesizing substituted styrenes and cinnamates. nih.gov

Sonogashira Coupling : This reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling the iodopyridinone with a terminal alkyne. wikipedia.org The mechanism is thought to involve two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the iodopyridinone to Pd(0) is followed by transmetalation from a copper(I) acetylide. Reductive elimination then yields the arylated alkyne and regenerates the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by a base and the formation of a copper(I) acetylide intermediate, which participates in the transmetalation step. libretexts.orgnih.gov

Buchwald-Hartwig Amination : This reaction is a premier method for constructing C-N bonds, coupling the iodopyridinone with a primary or secondary amine. wikipedia.orgnih.gov The catalytic cycle starts with the oxidative addition of the iodopyridinone to a Pd(0) complex. nih.gov The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium amido complex. The final step is reductive elimination, which forms the C-N bond of the desired arylamine product and regenerates the Pd(0) catalyst. libretexts.org This reaction has broad utility in synthesizing pharmaceuticals and other biologically active molecules. rsc.orgsemanticscholar.org

ReactionCoupling PartnerKey Mechanistic StepsProduct TypeCitations
Heck Reaction AlkeneOxidative Addition, Migratory Insertion, β-Hydride EliminationSubstituted Alkene organic-chemistry.orgwikipedia.org
Sonogashira Coupling Terminal AlkyneOxidative Addition, Transmetalation (from Cu-acetylide), Reductive EliminationArylalkyne wikipedia.orglibretexts.orgresearchgate.net
Buchwald-Hartwig Amination Amine (Primary or Secondary)Oxidative Addition, Amine Coordination/Deprotonation, Reductive EliminationArylamine nih.govlibretexts.orgorganic-chemistry.org

Radical Functionalization Mechanisms

While ionic, metal-catalyzed pathways dominate the reactivity of 5-Iodopyridin-2(1H)-one, radical mechanisms offer alternative and complementary routes for functionalization. These reactions often proceed under mild conditions and can provide access to unique molecular structures.

For structurally similar pyrimidin-2(1H)-ones, visible-light-mediated hydroaminoalkylation has been reported. researchgate.net This transformation proceeds via an aza-Giese-type reaction mechanism. The process is initiated by a photocatalyst, such as an acridinium (B8443388) dye, which, upon excitation by visible light, engages in a single-electron transfer (SET) process with an aminoalkyl trifluoroborate. This generates an aminoalkyl radical. This radical then adds to the electron-deficient double bond of the pyrimidinone ring. The resulting radical intermediate is subsequently reduced and protonated to afford the final 3,4-dihydropyrimidin-2(1H)-one product. researchgate.net

This type of radical addition mechanism could be applicable to 5-Iodopyridin-2(1H)-one, allowing for the introduction of alkyl groups at the 3- or 4-positions. The specific regioselectivity would depend on the electronic and steric properties of the substrate and the radical species. Other radical difunctionalization strategies, where a radical addition is followed by a second functionalization event, could also be envisioned, potentially involving the C-I bond as a radical leaving group or participating in subsequent coupling steps. nih.gov

Derivatization and Functionalization Strategies of 5 Iodopyridin 2 1h One Hydrochloride

Functional Group Interconversions at the Iodine Moiety

The iodine atom at the 5-position of the pyridinone ring is an excellent leaving group, making it a focal point for introducing structural diversity. Its reactivity is well-established in a variety of transformations, ranging from simple removal to replacement with complex carbon-based or heteroatom-containing functional groups.

Reductive dehalogenation, or hydrodehalogenation, is a fundamental transformation that replaces a halogen atom with a hydrogen atom. For 5-Iodopyridin-2(1H)-one, this process yields the parent pyridin-2(1H)-one scaffold. This reaction is often employed to remove a directing group after it has served its synthetic purpose or to prepare the corresponding de-iodinated analog for biological evaluation.

Palladium-catalyzed methods are prominent for this transformation. Typically, a palladium(0) catalyst, generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂), is used in the presence of a hydrogen source. Common hydrogen donors include formic acid and its salts (e.g., potassium formate, HCO₂K), phosphites, or molecular hydrogen (H₂). The general reactivity trend for aryl halides in these reactions is I > Br > Cl, making aryl iodides highly suitable substrates. nih.gov

Catalyst SystemHydrogen SourceTypical ConditionsProduct
Pd(OAc)₂ / PPh₃HCO₂H / Et₃NDMF, 80-100 °CPyridin-2(1H)-one
Pd/CH₂ (gas)MeOH, rt, 1-3 atmPyridin-2(1H)-one
PdCl₂(dppf)3-PentanolBase, 80 °CPyridin-2(1H)-one

This table presents typical conditions for reductive dehalogenation of aryl iodides, which are applicable to 5-Iodopyridin-2(1H)-one.

The carbon-iodine bond is readily functionalized through various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are cornerstones of modern organic synthesis, allowing for the introduction of aryl, vinyl, and alkynyl groups onto the pyridinone core.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium(0) species and requires a base, such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), to neutralize the hydrogen halide generated during the catalytic cycle. libretexts.org This method allows for the synthesis of 5-vinylpyridin-2(1H)-one derivatives.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the aryl iodide, catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI). organic-chemistry.orglibretexts.org An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent. wikipedia.org This methodology provides a direct route to 5-alkynylpyridin-2(1H)-one derivatives, which are versatile intermediates for further transformations.

Suzuki Coupling: The Suzuki reaction is a powerful method for forming biaryl structures by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester. The reaction is typically catalyzed by a palladium(0) complex with phosphine (B1218219) ligands and requires a base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the transmetalation step. This enables the synthesis of 5-arylpyridin-2(1H)-ones.

Reaction NameCoupling PartnerCatalyst SystemTypical BaseProduct Type
Heck ReactionAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, P(o-tol)₃Et₃N, K₂CO₃5-Vinylpyridin-2(1H)-one
Sonogashira CouplingTerminal AlkynePd(PPh₃)₂Cl₂, CuIEt₃N, i-Pr₂NH5-Alkynylpyridin-2(1H)-one
Suzuki CouplingArylboronic AcidPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃5-Arylpyridin-2(1H)-one

This table summarizes key palladium-catalyzed C-C bond-forming reactions applicable to 5-Iodopyridin-2(1H)-one.

Beyond carbon-carbon bonds, the iodine moiety can be replaced with various heteroatoms, primarily through copper- or palladium-catalyzed cross-coupling reactions. These methods are essential for synthesizing derivatives containing nitrogen, oxygen, or sulfur linkages at the C-5 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It couples the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). youtube.com This reaction allows for the synthesis of a wide range of 5-aminopyridin-2(1H)-one derivatives.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for forming carbon-oxygen and carbon-sulfur bonds. organic-chemistry.orgmdpi.com The reaction of 5-Iodopyridin-2(1H)-one with an alcohol (or phenol) or a thiol in the presence of a copper catalyst (e.g., CuI, CuO) and a base (e.g., K₂CO₃, pyridine) can yield 5-alkoxy/aryloxy or 5-alkylthio/arylthio derivatives, respectively. Modern protocols often use ligands like 1,10-phenanthroline (B135089) to facilitate the reaction under milder conditions. unito.itorganic-chemistry.org

Reaction NameNucleophileCatalyst SystemTypical BaseProduct Type
Buchwald-Hartwig AminationPrimary/Secondary AminePd₂(dba)₃, BINAPNaOtBu, K₃PO₄5-(Amino)pyridin-2(1H)-one
Ullmann C-O CouplingAlcohol, PhenolCuI, 1,10-PhenanthrolineK₂CO₃, Cs₂CO₃5-(Alkoxy/Aryloxy)pyridin-2(1H)-one
Ullmann C-S CouplingThiol, ThiophenolCuI, L-ProlineK₂CO₃, NaOH5-(Alkylthio/Arylthio)pyridin-2(1H)-one

This table outlines key cross-coupling reactions for C-Heteroatom bond formation at the C-5 position.

Functionalization of the Pyridinone Nitrogen Atom

The nitrogen atom in the pyridin-2(1H)-one ring is nucleophilic and can be readily functionalized. Alkylation and arylation at this position are common strategies to modify the compound's properties and are crucial for synthesizing a vast number of biologically active molecules. mdpi.com A key challenge in these reactions is controlling the regioselectivity between N-functionalization and O-functionalization of the ambident pyridone nucleophile. sciforum.net

N-Alkylation: The direct alkylation of the pyridinone nitrogen can be achieved by reacting it with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. researchgate.net Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). Reaction conditions can be tuned to favor N-alkylation over the competing O-alkylation, with stronger bases and polar solvents generally promoting the desired outcome. sciforum.net

N-Arylation: The introduction of an aryl group at the nitrogen position is typically accomplished through copper- or palladium-catalyzed cross-coupling reactions. Copper-catalyzed Ullmann-type reactions with aryl halides are common. More recently, milder copper-catalyzed methods using diaryliodonium salts as the arylating agent have been developed, allowing the reaction to proceed at room temperature with high yields and selectivity for N-arylation. acs.orgnih.govresearchgate.net These reactions typically use a copper(I) source, such as copper chloride (CuCl) or copper iodide (CuI), and a base like triethylamine. organic-chemistry.orgorganic-chemistry.org

Reaction TypeReagentCatalyst/BaseTypical ConditionsProduct
N-AlkylationAlkyl Halide (R-X)K₂CO₃, NaHDMF, 25-80 °C1-Alkyl-5-iodopyridin-2(1H)-one
N-ArylationAryl Iodide (Ar-I)CuI, Ligand / K₂CO₃Dioxane, 110 °C1-Aryl-5-iodopyridin-2(1H)-one
N-ArylationDiaryliodonium SaltCuCl / Et₃NToluene, rt1-Aryl-5-iodopyridin-2(1H)-one

This table provides an overview of common N-functionalization reactions for the pyridinone ring.

While pyridin-2(1H)-one itself exists predominantly in the lactam form, its N-alkylated derivatives are formally considered pyridinium (B92312) species. The N-alkylation of a pyridinone with an alkyl halide, such as methyl iodide, results in the formation of an N-alkyl-2-pyridone. This product can be viewed as an internal salt, or zwitterion, if the pyridone oxygen were to be deprotonated.

More classically, if the tautomeric form, 2-hydroxypyridine (B17775), is considered, alkylation on the nitrogen atom directly forms a quaternary pyridinium salt. For instance, the reaction of 2-methoxypyridine (B126380) (formed by O-alkylation) with an alkyl halide can lead to an N-alkyl-2-methoxypyridinium salt. These salts are highly reactive intermediates. For example, N-alkenyl-2-pyridones can be prepared from 2-halopyridinium salts and aldehydes. nih.gov The formation of a pyridinium salt enhances the electrophilicity of the pyridine (B92270) ring, making it susceptible to nucleophilic attack. This principle is utilized in various synthetic methodologies.

PrecursorReagentProduct TypeSignificance
2-AlkoxypyridineAlkyl Halide (R-X)N-Alkyl-2-alkoxypyridinium saltActivated intermediate for nucleophilic substitution
2-HalopyridineActivating Agent / AmineN-Aminopyridinium saltPrecursors for ylides and further functionalization
PyridineGlutaconaldehyde / AcidPyridinium saltGeneral method for pyridinium synthesis organic-chemistry.org

This table illustrates pathways related to the formation of pyridinium salts from pyridine and its derivatives.

Functionalization at Other Positions of the Pyridine Ring

Beyond the well-established cross-coupling reactions at the C5-iodo position, the functionalization of other sites on the pyridine ring, namely the C3, C4, and C6 positions, is crucial for creating diverse molecular architectures. This section delves into modern synthetic strategies that enable the selective modification of these C-H bonds.

C-H Functionalization Methodologies (e.g., C(sp²)–H arylation)

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds, including pyridin-2-one systems. nih.gov Transition metal catalysis, particularly with rhodium and iridium, has been instrumental in achieving regioselective C-H activation and subsequent bond formation.

While direct C-H functionalization of 5-Iodopyridin-2(1H)-one hydrochloride itself is not extensively documented, studies on related 2-pyridone derivatives provide significant insights into potential synthetic routes. For instance, rhodium(III)-catalyzed C-H activation has been successfully employed for the alkenylation and annulation of 1-(2-pyridyl)-2-pyridones. These reactions typically proceed at the C6 position, directed by the N-pyridyl group, and demonstrate the feasibility of activating C(sp²)-H bonds in the 2-pyridone ring. The choice of solvent and additives can influence the reaction pathway, leading to different products.

Iridium-catalyzed C-H borylation is another prominent methodology that has been applied to pyridines and 2-pyridones. researchgate.net This reaction typically exhibits high regioselectivity, often governed by steric factors, and introduces a boronic ester group that can be further elaborated through Suzuki-Miyaura cross-coupling reactions. nih.gov This two-step sequence allows for the formal C-H arylation, alkenylation, or alkylation of the pyridine ring. The presence of a substituent at the C2 position of a pyridine ring can overcome the inhibitory effect of the nitrogen lone pair on the iridium catalyst, enabling efficient borylation at the C6 position. researchgate.net

The table below summarizes representative C-H functionalization reactions on 2-pyridone and pyridine scaffolds, which could be adapted for 5-Iodopyridin-2(1H)-one.

Catalyst SystemSubstrate TypePosition of FunctionalizationType of Functionalization
Rhodium(III)1-(2-pyridyl)-2-pyridonesC6Alkenylation, Annulation
Iridium(I)2-Substituted PyridinesC6Borylation
Iridium(I)N-substituted CytisineC10 (pyridone ring)Borylation

It is important to note that the electronic and steric properties of the iodine atom at the C5 position of this compound would likely influence the regioselectivity of these C-H functionalization reactions.

Multi-functionalization Strategies

The development of multi-functionalized pyridine derivatives often requires a sequential and regioselective approach, combining different synthetic methodologies. For a molecule like 5-Iodopyridin-2(1H)-one, this could involve a combination of cross-coupling reactions at the C-I bond and C-H functionalization at other positions.

A potential strategy for the multi-functionalization of 5-Iodopyridin-2(1H)-one could involve an initial Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reaction at the C5 position, taking advantage of the reactive C-I bond. rsc.org This would introduce a first point of diversity. Subsequently, the resulting 5-substituted-2-pyridone could be subjected to a regioselective C-H functionalization reaction, for instance at the C3, C4 or C6 position, using the methodologies described in the previous section. The regioselectivity of the second step would be influenced by the nature of the substituent introduced at C5.

Multi-component reactions (MCRs) offer another avenue for the synthesis of highly functionalized pyridine and pyridone structures, although they typically build the ring system from various starting materials rather than functionalizing a pre-existing core. nih.govbeilstein-journals.orgrug.nlmdpi.com For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction can be used to synthesize imidazo[1,2-a]pyridines, which can then undergo further modifications. nih.govbeilstein-journals.org While not directly applicable to the derivatization of 5-Iodopyridin-2(1H)-one, these methods highlight the power of convergent strategies in generating molecular complexity.

A hypothetical multi-functionalization strategy for 5-Iodopyridin-2(1H)-one is outlined below:

StepReaction TypePositionReagents
1Suzuki-Miyaura CouplingC5Arylboronic acid, Pd catalyst, Base
2C-H BorylationC3 or C6Bis(pinacolato)diboron, Ir catalyst
3Sonogashira CouplingC3 or C6Terminal alkyne, Pd catalyst, Cu(I) co-catalyst

This sequential approach would allow for the controlled introduction of three different substituents onto the pyridin-2-one core, leading to a library of diverse compounds.

Stereochemical Control in Derivatization Reactions

Achieving stereochemical control in the derivatization of pyridin-2-ones is a significant challenge, particularly when creating stereocenters directly on the pyridine ring. However, functionalization of substituents attached to the ring or reactions that lead to partially saturated, chiral piperidine (B6355638) derivatives offer opportunities for stereoselective synthesis.

While there is no specific literature on stereochemical control in the derivatization of this compound, general principles of asymmetric synthesis can be applied. For instance, the regio- and stereoselective addition of nucleophiles to activated pyridine derivatives, such as pyridine-N-oxides, can lead to the formation of chiral piperidine precursors. nih.gov The addition of Grignard reagents to pyridine-N-oxides can proceed with high regio- and stereoselectivity to yield C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridines. nih.gov These intermediates can then be either aromatized to substituted pyridines or reduced to substituted piperidines.

Another approach involves the diastereoselective preparation of N-alkenyl-2-pyridones from 2-halopyridinium salts and aldehydes. nih.gov This method has been shown to proceed with high diastereoselectivity, providing access to N-alkenyl-2-pyridones with defined stereochemistry in the N-alkenyl substituent. nih.gov These products can be further manipulated, for example, through reduction of the double bond, to introduce chirality.

The synthesis of bromo-substituted indeno[1,2-b]pyridin-2-ones from 6-benzyl-3,6-dihydropyridin-2(1H)-ones involves a novel aza-semipinacol-type rearrangement where a benzyl group is transferred from the C6 to the C5 position, creating an all-carbon quaternary stereocenter. nih.gov This highlights the potential for rearrangement reactions to introduce stereochemical complexity in pyridinone systems.

In the context of 5-Iodopyridin-2(1H)-one, stereocontrol could potentially be achieved in the following ways:

Asymmetric catalysis: Employing chiral ligands in transition metal-catalyzed C-H functionalization or cross-coupling reactions could induce enantioselectivity if a prochiral substrate is used or if the reaction creates a new stereocenter.

Chiral auxiliaries: Attaching a chiral auxiliary to the nitrogen atom of the pyridinone could direct the stereochemical outcome of subsequent reactions on the ring or its substituents.

Substrate control: If a chiral center is already present in a substituent, it could influence the stereoselectivity of reactions at other parts of the molecule.

Further research is needed to explore and develop these strategies specifically for the this compound scaffold.

Applications of 5 Iodopyridin 2 1h One Hydrochloride in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

While its role as a direct precursor for certain complex scaffolds is not widely reported, 5-Iodopyridin-2(1H)-one serves as a valuable building block for creating substituted pyridine (B92270) structures.

Synthesis of Polysubstituted Pyridine Derivatives

The primary documented application of 5-Iodopyridin-2(1H)-one is in the synthesis of polysubstituted pyridines through cross-coupling reactions. The iodine atom at the 5-position of the pyridone ring is a key functional handle for forming new carbon-carbon bonds. A notable example is its use in the Suzuki coupling reaction, a powerful method for creating biaryl compounds.

In a documented procedure, 5-iodo-2-pyridone is reacted with an appropriate boronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base. This reaction efficiently couples the pyridone ring with various aryl or heteroaryl groups at the C5-position, yielding functionalized 5-aryl-2-pyridone derivatives. google.com

Table 1: Example of Suzuki Coupling Reaction with 5-Iodo-2-pyridone

Reactant 1Reactant 2CatalystBaseSolventProductYield
5-Iodo-2-pyridone4-Pyridine-boronic acidPd(PPh₃)₄K₂CO₃DME/H₂O5-(Pyridin-4-yl)pyridin-2(1H)-one31% google.com

Synthetic Utility in Heterocyclic Chemistry

Preparation of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-b]pyridines)

There is no significant evidence in the reviewed literature to support the use of 5-Iodopyridin-2(1H)-one hydrochloride for the preparation of fused heterocyclic systems such as Pyrazolo[3,4-b]pyridines.

Construction of Pyridine-Containing Natural Product Analogues

Specific examples of this compound being used in the synthesis of analogues of pyridine-containing natural products could not be identified in the available literature.

Strategy for Introducing Iodinated Moieties into Target Molecules

The primary strategic value of this compound lies not in introducing an iodinated moiety into a separate target molecule, but rather in using the inherent iodo-group as a reactive site for further molecular elaboration. The iodine atom serves as an effective leaving group in transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.

This functionality allows for the strategic and late-stage introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, alkynyl, amino groups, etc.) onto the pyridine-2-one core. google.com This approach is fundamental in medicinal chemistry for creating libraries of analogues for structure-activity relationship (SAR) studies. The C-I bond is sufficiently reactive to participate in these transformations, making 5-Iodopyridin-2(1H)-one a useful intermediate for accessing complex molecules that would be difficult to synthesize through other means.

Interestingly, in some chemical reactions, the iodine atom can be unexpectedly displaced. For instance, when 5-iodo-2-pyridone was treated with phosphorus pentasulfide at high temperatures, the reaction resulted in the formation of pyridine-2(1H)-thione, with the iodine atom being replaced by hydrogen rather than the expected thionation of the carbonyl group. tandfonline.com This highlights the complex reactivity of the compound under different conditions.

Spectroscopic Characterization and Advanced Analytical Techniques for 5 Iodopyridin 2 1h One Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Iodopyridin-2(1H)-one hydrochloride, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques offers a complete picture of its structural framework.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. For a compound like 5-Iodopyridin-2(1H)-one, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring.

The chemical structure of the pyridinone ring in 5-Iodopyridin-2(1H)-one contains three protons. Due to the asymmetry of the molecule, each of these protons is chemically non-equivalent and should, therefore, produce a separate signal in the ¹H NMR spectrum. The electron-withdrawing effects of the carbonyl group (C=O), the iodine atom, and the nitrogen heteroatom significantly influence the chemical shifts of these protons, typically causing them to resonate in the downfield region of the spectrum (6.0-9.5 ppm), which is characteristic of aromatic and heteroaromatic protons.

The expected signals for the protons at positions 3, 4, and 6 would exhibit specific splitting patterns (multiplicity) due to spin-spin coupling with adjacent protons.

The proton at C3 would be adjacent to the proton at C4, likely resulting in a doublet.

The proton at C4 would be coupled to the protons at C3 and C6, potentially appearing as a triplet or a doublet of doublets.

The proton at C6, being adjacent to the nitrogen and the proton at C4, would likely appear as a doublet.

The presence of the hydrochloride salt may further influence the chemical shifts, particularly of the N-H proton, which is often broad and can exchange with solvent protons.

Table 1: Predicted ¹H NMR Spectral Data for 5-Iodopyridin-2(1H)-one Moiety

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-3DownfieldDoublet (d)
H-4DownfieldDoublet of Doublets (dd)
H-6DownfieldDoublet (d)
N-HVariable, DownfieldBroad Singlet (br s)

Note: This table is predictive and based on general principles of ¹H NMR spectroscopy. Actual experimental values are required for definitive assignment.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of 5-Iodopyridin-2(1H)-one, five distinct signals are expected, corresponding to the five carbon atoms in the pyridinone ring.

The carbonyl carbon (C2) is expected to be the most downfield signal, typically appearing in the range of 160-180 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.

The carbon atom bonded to the iodine (C5) will also be significantly affected. While iodine is less electronegative than other halogens, its "heavy atom effect" can lead to a more upfield chemical shift than might be expected based solely on electronegativity.

The remaining carbons (C3, C4, and C6) will resonate in the aromatic/heteroaromatic region, with their specific shifts determined by their position relative to the nitrogen, carbonyl, and iodine substituents. For pyridine itself, the carbon atoms have characteristic shifts (C2: ~150 ppm; C3: ~124 ppm; C4: ~136 ppm), which serve as a baseline for estimating the shifts in the substituted pyridone.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 5-Iodopyridin-2(1H)-one Moiety

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2 (C=O)160 - 180
C-3100 - 140
C-4120 - 150
C-5 (C-I)80 - 110
C-6130 - 160

Note: This table is predictive and based on general principles of ¹³C NMR spectroscopy. Actual experimental values are required for definitive assignment.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are powerful methods for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous structural assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in characterizing this compound.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). This would definitively establish the H3-H4 and H4-H6 connectivities in the pyridinone ring.

HSQC: An HSQC spectrum correlates proton signals with the signals of the carbon atoms they are directly attached to. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for piecing together the molecular skeleton, for example, by showing correlations from the N-H proton to nearby carbons (C2 and C6) and from the ring protons to the carbonyl carbon (C2) and the iodinated carbon (C5).

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with very high accuracy. This precision allows for the determination of the elemental formula of a molecule. For 5-Iodopyridin-2(1H)-one (the free base, with formula C₅H₄INO), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of iodine, with its characteristic isotopic pattern, would be readily identifiable. The high accuracy of HRMS helps to distinguish the target compound from other potential isomers or impurities with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This method is particularly useful for analyzing the purity of a sample and for studying its behavior in solution.

In the context of this compound, an LC-MS analysis would involve injecting a solution of the compound onto an LC column, where it is separated from any impurities or degradation products. The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for the separated components. This allows for the confirmation of the molecular weight of the main compound and the identification of any related substances present in the sample. The retention time from the LC provides an additional characteristic parameter for the compound under specific chromatographic conditions.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/TOF)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a powerful analytical technique that combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of mass spectrometry. anu.edu.audshs-koeln.de The UPLC system utilizes columns with sub-2 µm particle sizes, which allows for higher resolution, improved sensitivity, and significantly faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). dshs-koeln.de When coupled with a Time-of-Flight (TOF) mass spectrometer, this platform enables the accurate mass measurement of eluted compounds, which is crucial for determining their elemental composition and confirming their identity. phcog.com

In the analysis of this compound, a UPLC-MS/TOF method would be employed to verify the purity of the compound and confirm its molecular weight. The compound would be dissolved in a suitable solvent and injected into the UPLC system. A reversed-phase column, such as an ACQUITY UPLC HSS T3, is typically used for polar compounds, with a mobile phase gradient consisting of water and acetonitrile (B52724), often with a formic acid additive to improve ionization. phcog.com

As the compound elutes from the column, it enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. In positive ion mode, the 5-Iodopyridin-2(1H)-one molecule would be expected to protonate, yielding a pseudomolecular ion [M+H]⁺. The TOF analyzer then measures the mass-to-charge ratio (m/z) of this ion with high mass accuracy. This allows for the determination of the compound's monoisotopic mass, which can be compared to the theoretical value to confirm its elemental formula (C₅H₅INO).

The data obtained from a UPLC-MS/TOF analysis provides two key coordinates for identification: the retention time (tR) from the UPLC and the accurate m/z from the MS. phcog.com This dual-confirmation ensures a high degree of confidence in the identification of the target compound and the assessment of its purity by detecting any potential impurities.

Table 1: Expected UPLC-MS/TOF Data for 5-Iodopyridin-2(1H)-one

Parameter Expected Value/Information
Retention Time (t R ) Dependent on specific column and gradient conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Observed Ion [M+H]⁺
Theoretical m/z of [M+H]⁺ 221.9467 (for C₅H₆INO⁺)

Vibrational Spectroscopy

Vibrational spectroscopy encompasses techniques that measure the interaction of electromagnetic radiation with the vibrational modes of molecules. These methods are invaluable for identifying functional groups and elucidating molecular structure.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for identifying functional groups within a molecule. researchgate.net The method is based on the absorption of IR radiation at specific frequencies that correspond to the vibrational modes (stretching, bending, wagging) of molecular bonds. pw.edu.pl

For this compound, the FT-IR spectrum would exhibit a series of characteristic absorption bands that confirm its structure. The pyridinone ring itself gives rise to several bands, including C=C and C=N stretching vibrations, typically in the 1650–1400 cm⁻¹ region. pw.edu.pl The presence of the carbonyl group (C=O) in the pyridin-2(1H)-one tautomer is a key feature, expected to produce a strong absorption band in the range of 1650-1690 cm⁻¹. The N-H bond of the amide group will show a stretching vibration, typically around 3100-3000 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-H bending vibrations appear at lower wavenumbers. researchgate.net The C-I bond stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹. The presence of the hydrochloride salt may cause broadening of the N-H and O-H (if any trace water is present) bands and slight shifts in the positions of other peaks due to intermolecular hydrogen bonding.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amide) Stretching 3100 - 3000
C-H (aromatic) Stretching 3100 - 3050
C=O (amide I) Stretching 1690 - 1650
C=C, C=N (ring) Stretching 1610 - 1430
C-H (aromatic) Bending (out-of-plane) 900 - 675

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light, usually from a laser source. nih.gov While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. mdpi.com

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. researchgate.netmdpi.com It would definitively establish the position of the iodine atom at the C5 position of the pyridinone ring and confirm the 2(1H)-one tautomeric form. The analysis would also reveal the geometry of the hydrochloride salt, showing the protonation site (likely the nitrogen or oxygen atom) and the location of the chloride counter-ion. Crucially, this technique elucidates the crystal packing and intermolecular interactions, such as hydrogen bonding between the N-H group, the carbonyl oxygen, and the chloride ion, which govern the solid-state architecture. nih.govnih.gov This information is vital for understanding the physical properties of the compound.

Table 3: Representative Data from a Hypothetical X-ray Crystallographic Analysis

Parameter Information Provided
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P-1
Unit Cell Dimensions (Å, °) a, b, c, α, β, γ
Bond Lengths (Å) C-C, C-N, C=O, C-I, N-H
Bond Angles (°) Angles between bonded atoms
Torsion Angles (°) Conformation of the molecule
Hydrogen Bonding Donor-Acceptor distances and angles

Advanced Elemental and Chemical Analysis

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) present in a sample of a pure compound. researchgate.net The most common method involves combustion analysis, where the compound is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and quantified. The percentages of other elements, like halogens (I, Cl), are determined by separate methods.

The primary purpose of elemental analysis for this compound is to verify its empirical formula and confirm its purity. The experimentally determined percentages of C, H, N, O, I, and Cl are compared with the theoretical values calculated from its proposed molecular formula, C₅H₅ClINO. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and purity. researchgate.net

Table 4: Theoretical Elemental Composition of this compound (C₅H₅ClINO)

Element Symbol Atomic Mass Molar Mass ( g/mol ) Theoretical Percentage (%)
Carbon C 12.011 257.45 23.32%
Hydrogen H 1.008 257.45 1.96%
Chlorine Cl 35.453 257.45 13.77%
Iodine I 126.90 257.45 49.29%
Nitrogen N 14.007 257.45 5.44%

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique for determining the elemental composition of a sample. technologynetworks.comunil.ch It utilizes an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. unine.ch The intensity of the emission is indicative of the concentration of the element within the sample.

For the analysis of this compound, ICP-OES is particularly valuable for quantifying the iodine content and detecting any trace metallic impurities that may be present from the synthesis process. The sample would first be digested and dissolved in a suitable solvent to create a liquid sample, which is then introduced into the plasma. unil.ch The high temperature of the argon plasma, reaching up to 10,000 K, effectively desolvates, vaporizes, and excites the atoms of the elements present in the sample. unil.ch

Recent advancements in ICP-OES instrumentation, particularly those with extended wavelength ranges into the deep ultraviolet region, have significantly improved the determination of halogen elements like iodine. spectroscopyonline.com This allows for accurate and precise measurements, which are crucial for verifying the stoichiometry of the compound. spectroscopyonline.com The technique's ability to perform simultaneous multi-element analysis makes it highly efficient for a comprehensive purity assessment. technologynetworks.comresearchgate.net

Research Findings:

Quantification of Iodine: To confirm the molecular formula, the experimentally determined concentration of iodine can be compared against its theoretical percentage by mass in the compound.

Detection of Trace Metal Impurities: The synthesis of organic compounds often involves the use of metal catalysts. ICP-OES can detect and quantify residual metals, which is critical for the quality control of the compound, especially in pharmaceutical applications. unine.ch

Below is a hypothetical data table illustrating the type of results that would be obtained from an ICP-OES analysis of a sample of this compound.

ElementWavelength (nm)Theoretical Concentration (% w/w)Measured Concentration (% w/w)Recovery (%)Limit of Detection (LOD) (µg/L)
Iodine (I)178.27548.5348.3199.510
Palladium (Pd)340.458Not Applicable< 0.001Not Applicable1
Iron (Fe)238.204Not Applicable0.0015Not Applicable0.5
Copper (Cu)324.754Not Applicable< 0.001Not Applicable0.8

This data is illustrative and represents typical results expected from such an analysis.

Electron Energy-Loss Spectroscopy (EELS)

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique performed in a transmission electron microscope (TEM) that provides information about the elemental composition, chemical bonding, and electronic properties of a material at a high spatial resolution. wikipedia.orgwiley.com In EELS, a beam of electrons with a known, narrow range of kinetic energies is passed through a thin sample. wikipedia.org Some of these electrons undergo inelastic scattering, losing a characteristic amount of energy that is specific to the atoms they interact with. wikipedia.org By measuring the energy loss of these electrons, an EELS spectrum can be generated. wikipedia.org

The EELS spectrum is typically divided into two regions: the low-loss region (up to ~50 eV) and the high-loss region. wikipedia.orgwiley.com The high-loss region contains the "core-loss edges," which correspond to the energy required to excite an inner-shell electron to an unoccupied state. wikipedia.orgwiley.com These edges are unique to each element, allowing for elemental identification. wikipedia.org The fine structure of these edges, known as the Energy Loss Near Edge Structure (ELNES) and the Extended Energy Loss Fine Structure (EXELFS), provides detailed information about the local chemical environment, including oxidation state and bonding. nih.gov

For this compound, EELS can provide nanoscale information on the elemental distribution and bonding within a sample. This is particularly useful for characterizing the uniformity of the compound and identifying any potential phase segregation or impurities.

Research Findings:

Direct EELS studies on this compound are not prevalent in existing literature. However, based on the compound's structure, a hypothetical EELS analysis would yield the following information:

Elemental Mapping: By forming an image with electrons that have lost a specific amount of energy, the spatial distribution of elements like carbon, nitrogen, oxygen, and iodine can be mapped.

Bonding Information: The fine structure of the Carbon K-edge would reveal information about the sp² hybridization in the pyridinone ring. The Nitrogen and Oxygen K-edges would provide insight into the bonding within the amide group. The Iodine M or L-edges would confirm the presence and bonding environment of the iodine atom.

The following table outlines the expected core-loss edges and the information that could be derived from their analysis for this compound.

ElementCore-Loss EdgeOnset Energy (eV)Information Obtainable from Fine Structure (ELNES)
CarbonC K-edge~284π* and σ* peaks characteristic of sp² and sp³ bonding in the pyridinone ring.
NitrogenN K-edge~401Features related to the bonding within the amide functionality and the pyridinone ring.
OxygenO K-edge~532Information on the C=O double bond in the pyridinone moiety.
IodineI M₄,₅-edges~620, ~631Confirmation of the presence of iodine and information on its local atomic environment.
ChlorineCl L₂,₃-edges~200Confirmation of the presence of the hydrochloride salt.

This data is illustrative and represents the expected results from an EELS analysis.

Computational and Theoretical Chemistry Studies of 5 Iodopyridin 2 1h One Hydrochloride

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a quantum mechanical description of the electrons in a molecule, which dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecular systems. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its balance of accuracy and computational efficiency in studying organic molecules, including pyridine (B92270) derivatives. chemrxiv.orgnih.gov

DFT calculations are used to optimize the molecular geometry of 5-Iodopyridin-2(1H)-one hydrochloride, determining the most stable arrangement of its atoms. From this optimized structure, a variety of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. chemrxiv.org A smaller gap suggests that the molecule is more polarizable and more readily excited.

Molecular Electrostatic Potential (MEP) maps are also generated using DFT. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and a positive potential around the hydrogen atoms and the iodine atom's "sigma-hole," which is crucial for halogen bonding.

Table 1: Representative DFT-Calculated Parameters for a Halogenated Pyridinone System

Parameter Description Typical Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital -6.5 to -7.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0 eV
HOMO-LUMO Gap (ΔE) Difference in energy between HOMO and LUMO 4.5 to 5.5 eV

| Dipole Moment | Measure of the net molecular polarity | 3.0 to 5.0 Debye |

Note: These values are representative and would be specifically calculated for the titled compound in a dedicated study.

Quantum chemical modeling uses the output from electronic structure calculations to predict a molecule's reactivity. Reactivity descriptors derived from DFT, such as global hardness, softness, and Fukui functions, are used to quantify and predict the most probable sites for chemical reactions.

For this compound, these models can predict the sites most susceptible to nucleophilic or electrophilic attack. The Fukui function, for instance, can identify which atoms are most likely to accept or donate electrons, providing a theoretical basis for understanding its reaction mechanisms. researchgate.net This type of modeling is essential for predicting how the molecule will interact with other chemical species, a key aspect in fields like drug design and materials science. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While electronic structure calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations provide a picture of how this compound behaves over time, including its flexibility and interactions with its environment. mdpi.comrsc.org

MD simulations model the movement of atoms and molecules over a specific period, offering insights into structural stability and conformational changes. nih.gov For this compound, MD simulations can be used to study its behavior in a solvent, such as water, revealing how solvent molecules arrange themselves around the solute and how this affects the compound's conformation and interactions. mdpi.com

The structure and properties of this compound in the solid state and in solution are heavily influenced by non-covalent interactions.

Hydrogen Bonding: The presence of N-H and O-H (in the tautomeric form) groups, along with the carbonyl oxygen, makes the molecule a potent participant in hydrogen bonding. In the hydrochloride salt, strong hydrogen bonds are expected between the pyridinone cation and the chloride anion (N-H···Cl⁻). These interactions are crucial for stabilizing the crystal lattice. nih.govnih.gov

Halogen Bonding: A significant feature of this molecule is the iodine atom. The electron-withdrawing nature of the pyridinone ring creates a region of positive electrostatic potential on the iodine atom, known as a σ-hole. This allows the iodine to act as a halogen bond donor, forming strong, directional interactions with halogen bond acceptors like the chloride anion (C-I···Cl⁻). acs.org Studies on similar iodopyridinium salts have shown that these halogen bonds play a critical role in determining the supramolecular architecture of the crystal structure. nih.govnih.gov

Table 2: Typical Non-Covalent Interaction Geometries in Iodopyridinium Halides

Interaction Type Donor-Acceptor Atoms Distance (Å) Angle (°)
Hydrogen Bond N-H···Cl 3.10 - 3.30 150 - 175

| Halogen Bond | C-I···Cl | 3.40 - 3.60 | 165 - 180 |

Source: Data derived from studies on analogous 2-amino-5-iodopyridinium salts. nih.gov

Pyridin-2(1H)-one and its derivatives can exist in two tautomeric forms: the amide (keto) form, 5-Iodopyridin-2(1H)-one, and the aromatic alcohol (enol) form, 5-Iodo-2-hydroxypyridine. The relative stability of these tautomers is a critical aspect of the molecule's chemistry and can be influenced by the solvent and substitution patterns. researchgate.net

Computational chemistry provides a powerful means to study these equilibria. mdpi.comsemanticscholar.org By calculating the Gibbs free energies of both tautomers in the gas phase and in various solvents (using continuum solvent models like PCM), it is possible to predict the predominant tautomer under different conditions. For most pyridin-2-one derivatives, the keto form is significantly more stable than the enol form in both polar and nonpolar solvents. researchgate.net The presence of the hydrochloride would further stabilize the keto form due to the protonation of the ring nitrogen.

Prediction of Chemical Properties and Reactivity

The computational models can predict properties such as acidity (pKa), lipophilicity (logP), and solubility, which are crucial for applications in medicinal chemistry and materials science. nih.gov For instance, the calculated electrostatic potential can be correlated with the molecule's ability to permeate biological membranes.

Reactivity prediction integrates findings from HOMO-LUMO analysis and MEP maps to forecast the molecule's behavior in chemical reactions. The models can identify the most likely pathways for metabolic transformation or chemical degradation. This predictive capability is invaluable for designing more stable compounds or for understanding the potential biological activity and toxicology of new chemical entities. nih.govnih.gov

Acidity (pKa) Predictions (e.g., in DMSO)

The acidity, represented by the pKa value, is a fundamental property of a chemical compound. Computational methods, such as those based on density functional theory (DFT), are frequently used to predict pKa values in various solvents, including dimethyl sulfoxide (B87167) (DMSO). These predictions are valuable for understanding a molecule's behavior in different chemical environments.

For pyridinone derivatives, theoretical pKa calculations can be complex, often requiring sophisticated models that account for solvent effects. While studies have been conducted on the pKa of parent pyridinones and other substituted analogs, there is currently no published data presenting the predicted pKa of this compound in DMSO or any other solvent.

Table 1: Hypothetical Data Table for Predicted pKa of 5-Iodopyridin-2(1H)-one in DMSO

Computational MethodBasis SetPredicted pKa in DMSO
Data Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes only, as no specific data has been found.

Regioselectivity Predictions for Functionalization Reactions

Understanding the regioselectivity of functionalization reactions is crucial for the targeted synthesis of derivatives. Computational models can predict the most likely sites of reaction on a molecule by analyzing parameters such as electrostatic potential, frontier molecular orbitals, and the stability of reaction intermediates.

For 2-pyridinone scaffolds, functionalization can occur at various positions on the ring. Theoretical studies on related molecules have explored the factors governing the regioselectivity of reactions like halogenation, nitration, and C-H functionalization. However, no specific computational studies have been published that predict the regioselectivity of functionalization reactions for this compound.

Table 2: Hypothetical Data Table for Predicted Regioselectivity of an Exemplary Functionalization Reaction

Reaction TypePredicted Major Product(s)Computational Rationale
Data Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes only, as no specific data has been found.

Reaction Pathway Elucidation through Computational Methods

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying transition states, intermediates, and calculating activation energies to determine the most favorable reaction pathway.

While computational studies have successfully unraveled the mechanisms of various reactions involving pyridinone cores, the specific reaction pathways for the synthesis or transformation of this compound have not been the subject of a dedicated computational investigation. Such a study would provide valuable insights into the kinetics and thermodynamics of the reactions involving this compound.

Emerging Research Directions and Future Perspectives for 5 Iodopyridin 2 1h One Hydrochloride

Development of Novel Catalytic Systems for Functionalization

The functionalization of the pyridinone core, particularly through C-H activation, is a rapidly evolving field. Transition-metal catalysis is at the forefront of these advancements, offering powerful tools for the selective introduction of new functional groups.

Recent research has highlighted the use of palladium, rhodium, and ruthenium catalysts for the direct arylation, alkenylation, and alkylation of pyridinone rings. These methods provide an atom-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized substrates. For a molecule like 5-Iodopyridin-2(1H)-one hydrochloride, the iodine atom already provides a handle for classical cross-coupling reactions. However, modern catalytic systems are being developed to activate the C-H bonds at other positions of the ring, allowing for late-stage diversification and the creation of complex molecular architectures.

A significant challenge in the functionalization of pyridinones is achieving site-selectivity due to the presence of multiple C-H bonds. The development of catalytic systems that employ directing groups to control regioselectivity is a key area of investigation. These directing groups can temporarily coordinate to the metal catalyst and guide it to a specific C-H bond, ensuring that the functionalization occurs at the desired position.

Below is a table summarizing some of the transition metal-catalyzed C-H functionalization reactions that are applicable to pyridinone systems:

Catalyst SystemReaction TypeFunctional Group IntroducedReference
Pd(OAc)₂ / LigandArylationAryl
RhCp*(MeCN)₃₂AlkenylationAlkenyl
[RuCl₂(p-cymene)]₂AlkylationAlkyl

These catalytic advancements are crucial for expanding the chemical space around the this compound core, enabling the synthesis of novel derivatives with potentially enhanced biological activities.

Integration into Flow Chemistry and Automation Platforms

The pharmaceutical industry is increasingly adopting continuous flow chemistry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. This technology offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reaction control, and the potential for automation.

For the synthesis and derivatization of this compound, flow chemistry can offer significant benefits. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. Furthermore, hazardous reagents or unstable intermediates can be generated and consumed in situ, minimizing risks.

The integration of flow reactors with automated platforms allows for high-throughput screening of reaction conditions and rapid optimization of synthetic routes. This can significantly accelerate the discovery and development of new pyridinone-based drug candidates. Automated systems can also perform real-time reaction monitoring and data analysis, providing valuable insights into reaction kinetics and mechanisms.

The table below outlines the key advantages of implementing flow chemistry for the synthesis of pharmaceutical intermediates like this compound:

FeatureAdvantage in Flow ChemistryReference
Safety Minimized reaction volume, better heat dissipation
Efficiency Improved mixing and heat transfer, higher yields
Control Precise control over reaction parameters
Automation High-throughput screening and optimization

The adoption of flow chemistry and automation is poised to revolutionize the way pyridinone derivatives are synthesized, making the process more efficient, safer, and scalable.

Green Chemistry Innovations in Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the synthesis and derivatization of this compound, there is a growing emphasis on developing more environmentally benign methods.

One promising approach is the use of one-pot multicomponent reactions (MCRs). MCRs allow for the synthesis of complex molecules from simple starting materials in a single step, reducing the number of synthetic operations, minimizing waste, and saving time and resources. Several green synthetic routes for pyridinone derivatives using MCRs have been reported, often employing eco-friendly solvents like water or ethanol (B145695) and using catalysts that are recyclable.

Another area of innovation is the use of alternative energy sources, such as microwave irradiation and ultrasound, to accelerate reactions and reduce energy consumption. These techniques can often lead to shorter reaction times and higher yields compared to conventional heating methods.

The development of sustainable catalytic systems, such as those based on earth-abundant and non-toxic metals, is also a key aspect of green chemistry. Furthermore, the use of biocatalysis, employing enzymes to perform specific chemical transformations, is gaining traction as a green alternative to traditional chemical methods.

The following table summarizes some green chemistry approaches applicable to pyridinone synthesis:

Green Chemistry ApproachDescriptionBenefitsReference
Multicomponent Reactions Combining three or more reactants in a single step.Reduced waste, time, and energy consumption.
Alternative Energy Sources Use of microwave or ultrasound irradiation.Faster reactions, lower energy usage.
Sustainable Catalysts Employing earth-abundant metals or biocatalysts.Reduced toxicity and environmental impact.

These green chemistry innovations are not only environmentally responsible but also often lead to more efficient and cost-effective synthetic processes.

Exploration of New Reaction Manifolds

Beyond the optimization of existing methods, researchers are actively exploring entirely new reaction manifolds for the synthesis and functionalization of pyridinones. These novel strategies aim to provide access to previously inaccessible chemical space and enable the construction of highly complex and diverse molecular architectures.

One such area is the use of dearomatization-rearomatization strategies. This approach involves the temporary dearomatization of the pyridinone ring to facilitate a specific transformation, followed by rearomatization to restore the aromatic system. This can enable functionalization at positions that are otherwise difficult to access.

Photoredox catalysis is another emerging field that is finding applications in pyridinone chemistry. This technique uses visible light to initiate chemical reactions, often under mild conditions and with high selectivity. It has been employed for a variety of transformations, including C-H functionalization and cross-coupling reactions.

Furthermore, the development of novel cycloaddition reactions involving pyridinone derivatives is providing new avenues for the construction of fused and polycyclic heterocyclic systems. These reactions can rapidly increase molecular complexity and generate scaffolds with unique three-dimensional shapes.

The exploration of these new reaction manifolds is driven by the continuous need for novel and diverse chemical entities for drug discovery and other applications. As our understanding of chemical reactivity deepens, we can expect to see even more innovative and powerful synthetic methods for the modification of the pyridinone scaffold emerge.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.